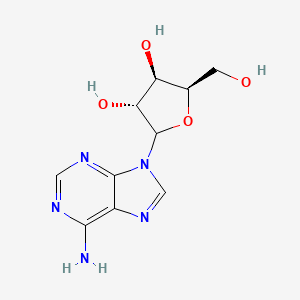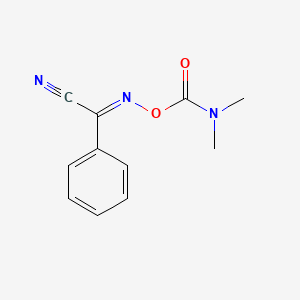
3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ABT-418 is a nicotinic acetylcholine receptor (nAchR) agonist potentially for the treatment of attention deficit disorder.
Aplicaciones Científicas De Investigación
Cholinergic Channel Activator and Cognitive Enhancements
3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, also known as ABT-418, is recognized for its role as a cholinergic channel activator with promising cognitive and anxiolytic activities in animal models. A noteworthy synthesis method for enantiomerically pure ABT-418 from commercially available (S)-pyroglutamic acid has been described, highlighting its relevance in scientific research related to cognitive enhancements (Lin et al., 1995).
Synthesis and Structure-Activity Relationships
The synthesis and structure-activity relationships of ABT-418 have been explored, particularly focusing on its binding activity to cholinergic channel receptors. This includes studying the effects of methyl substitution on its in vitro rate of metabolism, which is significant for understanding its pharmacokinetic properties (Lin et al., 1994).
Novel Applications in Chemical Synthesis
3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole has been utilized in various chemical synthesis processes. For instance, it's involved in the preparation of derivatives of 5-Thioalkylisoxazoles, indicating its versatility in synthetic organic chemistry (Balasubramaniam et al., 1990). Additionally, its derivatives have been used in the multicomponent synthesis of polycyclic 3,3′-pyrrolidinyl-dispirooxindoles, which are valuable in designing new drug-like molecules (Lin et al., 2017).
Biological Activities and Potential Therapeutic Applications
Studies have also shown that derivatives of 3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole exhibit biological activities such as cytotoxicities against cancer cell lines and inhibitory activity against bacteria, suggesting its potential in developing therapeutic agents (Liu et al., 2015).
Potential in Alzheimer's Disease Treatment
ABT-418's potential for treating Alzheimer's disease has been investigated due to its cognitive enhancement and anxiolytic-like activities. Its capability to activate neuronal nicotinic acetylcholine receptors (nAChRs) positions it as a promising candidate in dementia research, particularly for Alzheimer's disease (Arneric et al., 1995).
Propiedades
Número CAS |
147402-53-7 |
|---|---|
Nombre del producto |
3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole |
Fórmula molecular |
C9H14N2O |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
3-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-6-9(12-10-7)8-4-3-5-11(8)2/h6,8H,3-5H2,1-2H3/t8-/m0/s1 |
Clave InChI |
ILLGYRJAYAAAEW-QMMMGPOBSA-N |
SMILES isomérico |
CC1=NOC(=C1)[C@@H]2CCCN2C |
SMILES |
CC1=NOC(=C1)C2CCCN2C |
SMILES canónico |
CC1=NOC(=C1)C2CCCN2C |
Apariencia |
Solid powder |
Otros números CAS |
147402-53-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole ABT 418 ABT-418 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4R,7R,8R,9Z,14E,16E,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B1664223.png)

![7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1664232.png)





![2-benzyl-N-[1-[[3-cyclohexyl-1-(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N'-[2-(2-methoxyethoxymethoxy)ethyl]-N'-methylbutanediamide](/img/structure/B1664239.png)

![1-[(2r,3r,4s)-3,4-Bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B1664243.png)
